Methyl perfluorohexadecanoate
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Overview
Description
Methyl perfluorohexadecanoate is a fluorinated ester with the molecular formula C₁₇H₃F₃₁O₂ and a molecular weight of 828.16 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl perfluorohexadecanoate can be synthesized through the esterification of perfluorohexadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as:
Purification of raw materials: Ensuring high purity of perfluorohexadecanoic acid and methanol.
Catalysis: Using strong acid catalysts to drive the esterification reaction.
Reflux and distillation: Maintaining the reaction under reflux conditions and subsequently distilling the product to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl perfluorohexadecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding perfluorohexadecanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Fluorinated esters can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Perfluorohexadecanoic acid and methanol.
Reduction: Perfluorohexadecanol.
Substitution: Various substituted fluorinated compounds depending on the nucleophile used.
Scientific Research Applications
Methyl perfluorohexadecanoate has a wide range of applications in scientific research, including:
Proteomics Research: Used as a biochemical tool for studying protein interactions and modifications.
Material Science: Utilized in the development of advanced materials with unique surface properties due to its high fluorine content.
Environmental Studies: Employed in the study of fluorinated compounds’ environmental impact and behavior.
Pharmaceutical Research: Investigated for its potential use in drug delivery systems and as a component in medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl perfluorohexadecanoate is primarily related to its fluorinated structure. The high electronegativity of fluorine atoms imparts unique chemical properties, such as increased hydrophobicity and resistance to metabolic degradation. These properties make it an effective tool in various applications, including drug delivery and material science .
Comparison with Similar Compounds
Similar Compounds
- Perfluorohexadecanoic acid
- Perfluorooctanoic acid
- Perfluorodecanoic acid
- Perfluorododecanoic acid
Uniqueness
Methyl perfluorohexadecanoate stands out due to its ester functional group, which provides additional reactivity compared to its acid counterparts. This ester functionality allows for diverse chemical modifications and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
methyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontafluorohexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H3F31O2/c1-50-2(49)3(18,19)4(20,21)5(22,23)6(24,25)7(26,27)8(28,29)9(30,31)10(32,33)11(34,35)12(36,37)13(38,39)14(40,41)15(42,43)16(44,45)17(46,47)48/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIAPZSCAKSNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H3F31O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374976 |
Source
|
Record name | Methyl perfluorohexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165457-57-8 |
Source
|
Record name | Methyl perfluorohexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 165457-57-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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